molecular formula C19H15NO4S2 B11680504 [(5E)-5-(5-benzyl-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-(5-benzyl-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11680504
M. Wt: 385.5 g/mol
InChI Key: OCFMBGOWTLHACZ-MHWRWJLKSA-N
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Description

2-[(5E)-5-[(5-benzyl-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of a benzylidene group and a hydroxyphenyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(5-benzyl-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 5-benzyl-2-hydroxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(5-benzyl-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazolidinones and benzylidene derivatives.

Scientific Research Applications

2-[(5E)-5-[(5-benzyl-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a benzylidene group and a hydroxyphenyl group in 2-[(5E)-5-[(5-benzyl-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(5E)-5-[(5-benzyl-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C19H15NO4S2/c21-15-7-6-13(8-12-4-2-1-3-5-12)9-14(15)10-16-18(24)20(11-17(22)23)19(25)26-16/h1-7,9-10,21H,8,11H2,(H,22,23)/b16-10+

InChI Key

OCFMBGOWTLHACZ-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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